(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
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Overview
Description
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the reaction of phenylacetic acid with trichloroethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the trichloroethoxycarbonyl chloride and to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The trichloroethoxycarbonyl group can be reduced to yield simpler carbonyl compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phenolic compounds, reduced carbonyl derivatives, and various substituted amides. These products are often isolated and purified using techniques such as distillation and chromatography .
Scientific Research Applications
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The trichloroethoxycarbonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the phenyl and aminoacetic acid moieties can interact with protein surfaces, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(4-Hydroxyphenyl)-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}propanoic acid
- (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid
- (2S)-2-Amino-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the trichloroethoxycarbonyl group provides a protective function, allowing selective reactions to occur at other sites of the molecule. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
CAS No. |
83846-88-2 |
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Molecular Formula |
C11H10Cl3NO4 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
(2S)-2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m0/s1 |
InChI Key |
LROKCBKQEZCUKI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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